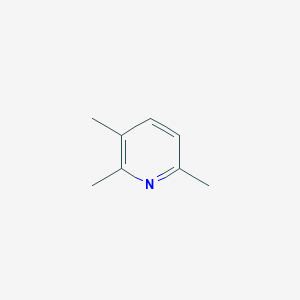

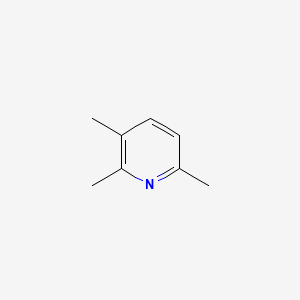

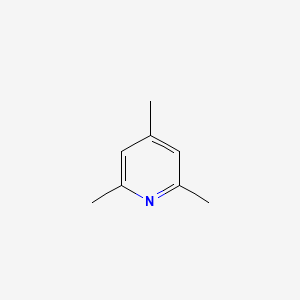

2,3,6-Trimethylpyridine

Description

Properties

IUPAC Name |

2,3,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIMNXEDGNJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051731 | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO] | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.922 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1462-84-6, 29611-84-5 | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Collidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G31C4W0MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12 °F (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trimethylpyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trimethylpyridine (also known as 2,3,6-collidine), a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and the nuanced effects of its specific isomeric form. This document will explore its synthesis, reactivity, analytical characterization, and key applications, with a particular focus on its role as a sterically hindered, non-nucleophilic base. The information presented is curated to support researchers and drug development professionals in leveraging the unique characteristics of this molecule for advanced chemical transformations.

Introduction

This compound is a substituted pyridine, a class of compounds foundational to many areas of chemical science. It is one of six constitutional isomers of trimethylpyridine, collectively known as collidines. The specific arrangement of the three methyl groups on the pyridine ring in the 2,3,6-isomer imparts a unique combination of basicity and steric hindrance, defining its chemical personality and utility. While less common than its highly symmetric isomer, 2,4,6-trimethylpyridine, the 2,3,6- aALOG offers distinct advantages in specific synthetic contexts. Found in low-temperature coal tar and coal soot, its primary availability is through chemical synthesis[1][2]. This guide will provide the in-depth knowledge required to effectively utilize this versatile chemical reagent.

Molecular Structure and Isomeric Considerations

The defining feature of this compound is its asymmetrically substituted aromatic ring.

-

Core Structure : A six-membered pyridine ring, which is inherently aromatic and possesses a nitrogen atom that confers basicity.

-

Substituents : Three methyl (-CH3) groups are located at the 2, 3, and 6 positions of the ring.

-

Chemical Formula : C₈H₁₁N[3].

The placement of methyl groups at both positions alpha to the nitrogen (2 and 6) is of paramount importance. This substitution pattern creates significant steric bulk around the nitrogen's lone pair of electrons. This steric hindrance is the primary reason for its classification as a non-nucleophilic base . While the nitrogen is basic and can readily accept a proton, its ability to act as a nucleophile and attack an electrophilic carbon is severely diminished. This property is crucial in synthetic chemistry for promoting elimination reactions over substitution reactions.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2] |

| Density | ~0.922 g/cm³ | [2][4] |

| Boiling Point | 172.8 - 173.9 °C (343 - 345 °F) at 760 mmHg | [2] |

| Melting Point | -11.1 °C (12 °F) | [2] |

| pKa | 7.60 (for the conjugate acid) | [4] |

| Solubility | Slightly soluble in water | [1][2] |

| Refractive Index | ~1.5053 | [4] |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry. It would show distinct signals for the two aromatic protons on the pyridine ring and three separate singlets for the non-equivalent methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl group carbons[2].

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound typically shows a prominent molecular ion peak (M+) at m/z 121. A significant M-1 peak at m/z 120, resulting from the loss of a hydrogen atom from a methyl group to form a stable picolyl-type cation, is also characteristic[2].

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations from the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations typical for the pyridine ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the basic nitrogen, the aromatic ring, and the sterically hindering methyl groups.

Basicity without Nucleophilicity

As previously mentioned, the defining characteristic of this compound is its role as a non-nucleophilic base. The pKa of its conjugate acid is 7.60, making it a moderately strong base, capable of scavenging protons produced in a reaction[4].

Causality : The electron-donating nature of the three methyl groups increases the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. However, the flanking methyl groups at positions 2 and 6 physically obstruct the nitrogen's lone pair from attacking electrophilic centers, such as the carbon of an alkyl halide. This feature is invaluable in promoting E2 elimination reactions, where the base is required only to abstract a proton.

Reactivity Profile

-

Acid-Base Reactions : It readily neutralizes acids in weakly exothermic reactions to form the corresponding pyridinium salt and water[1][2].

-

Incompatibilities : It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides[1][2].

-

Reducing Agents : In combination with strong reducing agents like hydrides, it may generate flammable hydrogen gas[1][2].

Synthesis and Purification

While naturally present in coal tar, laboratory and industrial quantities of substituted pyridines are typically produced through condensation reactions.

General Synthesis Approach: Hantzsch-Type Pyridine Synthesis

A common strategy for synthesizing substituted pyridines is a variation of the Hantzsch synthesis, which involves the condensation of aldehydes, ammonia, and a β-ketoester, followed by oxidation. For asymmetrically substituted pyridines like the 2,3,6-isomer, multi-step or regioselective methods are often required. More modern approaches may utilize metal-catalyzed cross-coupling or cyclization reactions[5].

Example Laboratory Synthesis Workflow

A potential synthesis could involve the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst[6]. The following is a generalized conceptual workflow.

Objective : To synthesize this compound via a regioselective methylation.

Purification Protocol: Distillation

-

Setup : Assemble a standard distillation apparatus. Ensure all glassware is dry.

-

Charging the Flask : Place the crude this compound into the distillation flask along with boiling chips.

-

Distillation : Heat the flask gently. Collect the fraction that distills at the literature boiling point (approx. 173-174 °C at atmospheric pressure).

-

Storage : Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Analytical Methodologies

Protocol: Purity Assessment by Gas Chromatography (GC)

Objective : To determine the purity of a synthesized or commercial sample of this compound.

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC System and Column : Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

GC Method Parameters :

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program :

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume : 1 µL.

-

-

Analysis : Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks. The Kovats retention index for this compound on a standard non-polar column is approximately 1005[2].

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

-

Non-Nucleophilic Base : Its primary use is in dehydrohalogenation and other elimination reactions where it acts as an acid scavenger without interfering as a nucleophile. This is critical in the synthesis of complex molecules where avoiding side reactions is paramount.

-

Chemical Intermediate : It serves as a building block for more complex heterocyclic structures, which are of interest in pharmaceutical and agrochemical research[6][7].

-

Ligand in Coordination Chemistry : The nitrogen atom can coordinate to metal centers, and the steric profile of the molecule can be used to control the coordination environment of the metal, influencing its catalytic activity.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care[1].

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[2].

-

First Aid :

-

Fire Safety : Use dry chemical, carbon dioxide, or foam extinguishers. Avoid using a direct water jet[2].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[1].

Conclusion

This compound is a specialized chemical reagent whose value lies in its carefully balanced properties. Its identity as a sterically hindered, non-nucleophilic base makes it an essential tool for synthetic chemists aiming to control reaction pathways, particularly in the synthesis of sensitive or complex molecular targets. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15100, this compound. PubChem. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]

-

Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]

-

Loba Chemie. (2016). Safety Data Sheet for 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Available at: [Link]

-

Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Available at: [Link]

-

ResearchGate. (2020). Synthesis of this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. PubChem. Available at: [Link]

-

mVOC. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]

-

Organic Syntheses. (2000). PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE. Available at: [Link]

- Google Patents. (1987). US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12759, 2,3,5-Trimethylpyridine. PubChem. Available at: [Link]

Sources

- 1. This compound | 1462-84-6 [chemicalbook.com]

- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 1462-84-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]

- 7. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Physical Properties of 2,3,6-Collidine for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physical properties of 2,3,6-collidine (2,3,6-trimethylpyridine), a heterocyclic organic compound of significant interest in chemical synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the drug development field, offering a blend of established data, experimental protocols, and practical insights into the characterization of this versatile molecule.

Core Physicochemical Properties of 2,3,6-Collidine

2,3,6-Collidine, a substituted pyridine, is a colorless liquid at room temperature.[1][2] Its fundamental physical properties are crucial for its handling, application in reactions, and purification. A summary of these key properties is presented below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [2] |

| Density | 0.913 g/cm³ | [1][2] |

| Boiling Point | 172.8 - 173.8 °C (343 to 345 °F) at 760 mmHg | [2] |

| Melting Point | -11.1 °C (12 °F) | [2] |

| Solubility | Slightly soluble in water. | [1][2] |

| Appearance | Colorless liquid | [1][2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for the consistent and safe use of 2,3,6-collidine in a laboratory setting. The following section outlines standardized, self-validating protocols for measuring its key physical constants.

Boiling Point Determination by Simple Distillation

The boiling point is a critical indicator of a liquid's purity. The distillation method, while also serving as a purification technique, provides a reliable means of its determination.[3][4]

Causality Behind Experimental Choices: Simple distillation is chosen for its straightforwardness in separating a volatile liquid like 2,3,6-collidine from non-volatile impurities. The careful placement of the thermometer is crucial to measure the temperature of the vapor in equilibrium with the boiling liquid, which is the true boiling point.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 10-15 mL of 2,3,6-collidine and a few boiling chips into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head.

-

Heating: Gently heat the distilling flask. As the liquid boils, vapor will rise and condense in the condenser.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of 2,3,6-collidine.

-

Safety Precautions: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] 2,3,6-Collidine is flammable; keep away from open flames and ignition sources.[6][7]

Density Measurement Using a Pycnometer

A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.[8][9]

Causality Behind Experimental Choices: The pycnometer method is highly accurate as it measures the mass of a precisely known volume of the liquid. Temperature control is critical as density is temperature-dependent.

Protocol:

-

Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Filling: Fill the pycnometer with 2,3,6-collidine, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Final Mass: Carefully dry the outside of the pycnometer and weigh it.

-

Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

-

Safety Precautions: Handle 2,3,6-collidine in a fume hood.[5][6] Wear gloves and eye protection.[5][6][7]

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and identification of 2,3,6-collidine.

Mass Spectrometry (MS)

The mass spectrum of 2,3,6-collidine provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z = 121, corresponding to the molecular weight of the compound.[10] Fragmentation patterns can reveal the loss of methyl groups and other characteristic fragments of the pyridine ring.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3,6-collidine is expected to show distinct signals for the aromatic protons and the methyl group protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The chemical shifts of the aromatic carbons will be in the downfield region, while the methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,6-collidine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations from the aromatic ring and methyl groups, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Applications in Research and Drug Development

2,3,6-Collidine's utility in the pharmaceutical industry stems primarily from its properties as a sterically hindered, non-nucleophilic base.[13][14]

Causality of its Utility: The methyl groups at the 2 and 6 positions of the pyridine ring sterically hinder the nitrogen atom, making it a poor nucleophile while retaining its basicity.[14] This allows it to deprotonate acidic protons without participating in unwanted side reactions, a crucial feature in the synthesis of complex pharmaceutical intermediates.

Key Applications:

-

Dehydrohalogenation Reactions: It is effectively used to promote elimination reactions, removing a hydrogen and a halogen from adjacent carbon atoms to form a double bond.

-

Buffer Component: In biochemical and analytical applications, collidine can be used as a component of buffer solutions.

Safety and Handling

2,3,6-Collidine is a flammable liquid and should be handled with care.[6] It is important to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5][6][7] In case of skin or eye contact, rinse immediately and thoroughly with water.[7] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[16]

References

-

2,4,6-Collidine Safety Data Sheet. Jubilant Ingrevia. [Link]

-

MSDS 2,3,5 Collidine. Scribd. [Link]

-

Pyridine, 2,3,6-trimethyl-. NIST WebBook. [Link]

-

Non-nucleophilic base. Grokipedia. [Link]

-

Non-nucleophilic base. Wikipedia. [Link]

-

Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]

-

How to Calculate Density of a Liquid Substance. Study.com. [Link]

-

Density Measurement | Your Essential Guide. METTLER TOLEDO. [Link]

-

Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]

-

MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. [Link]

- Specialized test procedure—Procedure for density determination. [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/STP-41_e.pdf/ file/STP-41_e.pdf)

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Density measurement basics – part 1. TrueDyne Sensors AG. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001342). [Link]

-

This compound. PubChem. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Assignment of peaks from 1H and 13C NMR. ResearchGate. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

Boiling Point and Distilling Range Test. [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]

-

2,4,6-Trimethylpyridine. Wikipedia. [Link]

- Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Managing risk associated with crystal polymorphism in pharmaceutical development. REF Impact Case Studies. [Link]

-

Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. [Link]

-

Peak assignments of FTIR spectra. ResearchGate. [Link]

Sources

- 1. 2,3,6-COLLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vernier.com [vernier.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. ised-isde.canada.ca [ised-isde.canada.ca]

- 10. Pyridine, 2,3,6-trimethyl- [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. grokipedia.com [grokipedia.com]

- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 15. US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine - Google Patents [patents.google.com]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trimethylpyridine from Simple Precursors

Abstract

2,3,6-Trimethylpyridine, a member of the collidine family of isomers, is a crucial heterocyclic compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from simple, readily available precursors. The discussion emphasizes the mechanistic underpinnings of each method, offering a rationale for experimental choices and highlighting practical considerations for laboratory and potential industrial-scale synthesis. Key methodologies, including the Bohlmann-Rahtz pyridine synthesis and variations of the Chichibabin pyridine synthesis, are examined in detail, complete with step-by-step protocols and comparative data.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern chemistry, with their derivatives forming the structural core of numerous biologically active molecules and functional materials. This compound, in particular, serves as a key intermediate in the synthesis of various complex organic molecules. The steric hindrance provided by the methyl groups at the 2- and 6-positions, combined with the electronic effects of the three methyl substituents, makes it a unique building block for creating targeted molecular architectures. Its applications span from being a precursor in the development of novel pharmaceuticals to its use as a specialized ligand in catalysis.

The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the most relevant synthetic strategies, enabling informed decisions in the design and execution of synthetic pathways involving this important heterocyclic compound.

Key Synthetic Strategies from Acyclic Precursors

The synthesis of the pyridine ring from simple, non-cyclic starting materials is a classic challenge in organic chemistry. Several named reactions have been developed to achieve this transformation, with varying degrees of efficiency and substitution pattern control. For this compound, two primary approaches stand out: the Bohlmann-Rahtz pyridine synthesis and modifications of the Chichibabin pyridine synthesis.

The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach

The Bohlmann-Rahtz pyridine synthesis is a powerful and versatile method for preparing substituted pyridines.[1][2][3] It proceeds in two distinct steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the final 2,3,6-trisubstituted pyridine.[1][3]

Mechanism and Rationale:

The initial step involves a Michael addition of the enamine to the activated triple bond of the ethynylketone. This is followed by proton transfer to form a stable aminodiene intermediate. The subsequent cyclization requires high temperatures to facilitate the necessary E/Z isomerization of the diene, which is a prerequisite for the ring-closing reaction.[1] The final step is a dehydration reaction that results in the aromatic pyridine ring. The use of an ynone (ethynylketone) as a precursor is advantageous as it circumvents the need for a separate oxidation step to aromatize the ring, a common requirement in related syntheses like the Hantzsch dihydropyridine synthesis.[1]

Logical Flow of the Bohlmann-Rahtz Synthesis:

Figure 1: Conceptual workflow of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Synthesis of this compound via Bohlmann-Rahtz

-

Step 1: Formation of the Enamine.

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of acetone and a suitable secondary amine (e.g., pyrrolidine) in a non-polar solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the enamine formation.

-

Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

-

-

Step 2: Condensation and Cyclodehydration.

-

Dissolve the crude enamine in a high-boiling point solvent like xylenes or dimethylformamide (DMF).

-

Slowly add an equimolar amount of 3-butyn-2-one (an ethynylketone) to the solution at room temperature.

-

After the initial reaction has subsided, heat the mixture to reflux for several hours to induce cyclodehydration.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent. The crude product can be purified by distillation or column chromatography.

-

Key Considerations and Modifications:

A significant drawback of the traditional Bohlmann-Rahtz synthesis is the requirement for high temperatures for the cyclodehydration step.[1] However, recent modifications have shown that the use of acid catalysts such as acetic acid, Amberlyst 15 ion-exchange resin, or Lewis acids like zinc bromide (II) or ytterbium (III) triflate can significantly lower the required reaction temperature.[2] For enamines that are difficult to isolate, they can be generated in situ by reacting the corresponding ketone with ammonium acetate.[2]

| Parameter | Traditional Bohlmann-Rahtz | Acid-Catalyzed Modification |

| Catalyst | None (thermal) | Acetic acid, Amberlyst 15, ZnBr₂, Yb(OTf)₃ |

| Temperature | High (reflux in high-boiling solvents) | Lowered temperature |

| Reaction Time | Several hours | Potentially shorter |

| Yield | Moderate | Often improved |

Table 1: Comparison of traditional and modified Bohlmann-Rahtz synthesis conditions.

The Chichibabin Pyridine Synthesis: A Condensation Approach

The Chichibabin pyridine synthesis is a classic and industrially relevant method for preparing pyridine and its derivatives.[4][5][6] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[4][5] This reaction is typically carried out in the gas phase at high temperatures over a solid acid catalyst, such as alumina or silica.[4]

Mechanism and Rationale:

The mechanism of the Chichibabin synthesis is complex and involves a series of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.[4] The specific precursors determine the substitution pattern of the resulting pyridine. For the synthesis of this compound, a mixture of acetaldehyde and acetone in the presence of ammonia would theoretically yield the desired product, although a mixture of isomers is likely.

Conceptual Pathway of the Chichibabin Synthesis:

Figure 2: Generalized scheme of the Chichibabin pyridine synthesis.

Experimental Protocol: Gas-Phase Synthesis of Trimethylpyridines

-

Catalyst Preparation:

-

Prepare a catalyst bed of a suitable solid acid catalyst, such as activated alumina or silica-alumina.

-

The catalyst may be modified with metal oxides to improve selectivity.

-

-

Reaction Setup:

-

A heated tube reactor is used for the gas-phase reaction.

-

The reactants (a mixture of aldehydes and/or ketones) are vaporized and mixed with a stream of ammonia gas.

-

-

Reaction Execution:

-

The gaseous mixture of reactants is passed over the heated catalyst bed at temperatures typically ranging from 350-500 °C.[4]

-

The flow rates of the reactants and ammonia are carefully controlled to optimize the yield and selectivity.

-

The product stream exiting the reactor is cooled to condense the liquid products.

-

-

Product Separation:

-

The condensed liquid will contain a mixture of pyridine derivatives, unreacted starting materials, and water.

-

Fractional distillation is employed to separate the desired this compound from other isomers and byproducts.

-

Challenges and Industrial Relevance:

While the Chichibabin synthesis is highly valuable for the large-scale production of simple pyridines, a major challenge is controlling the regioselectivity to obtain a specific isomer in high yield. The reaction often produces a mixture of products that require careful separation. For instance, the reaction of acetaldehyde and ammonia can produce both 2-methylpyridine and 4-methylpyridine.[4] The synthesis of a specific trisubstituted pyridine like this compound would necessitate a carefully chosen set of carbonyl precursors and optimized reaction conditions to favor its formation over other isomers. Despite these challenges, the use of simple and inexpensive starting materials makes the Chichibabin synthesis an economically attractive route for industrial production.

Modern and Alternative Synthetic Approaches

While the Bohlmann-Rahtz and Chichibabin syntheses are well-established methods, ongoing research continues to explore more efficient and environmentally friendly routes to substituted pyridines.

One notable development is the use of metal catalysts for the synthesis of N-heterocycles.[7] Ruthenium catalysts, for example, have shown high activity in various organic transformations and could potentially be applied to the synthesis of this compound under milder conditions than the traditional gas-phase methods.

Another area of innovation is the development of one-pot, multi-component reactions.[8] A recently reported base-catalyzed three-component reaction of ynals, isocyanates, and amines provides a metal-free and environmentally benign route to highly substituted pyridines.[8] While this specific method yields 6-amino-5-arylpicolinates, the underlying principles of multi-component reactions could be adapted for the synthesis of this compound with the appropriate choice of starting materials.

Conclusion and Future Outlook

The synthesis of this compound from simple precursors can be effectively achieved through established methodologies such as the Bohlmann-Rahtz and Chichibabin pyridine syntheses. The choice of synthetic route will depend on the desired scale of production, the required purity of the final product, and the available laboratory equipment. The Bohlmann-Rahtz synthesis offers a more controlled, stepwise approach suitable for laboratory-scale synthesis, with modern modifications allowing for milder reaction conditions. The Chichibabin synthesis, on the other hand, is a powerful tool for industrial-scale production, despite the challenges associated with product separation.

Future research in this area will likely focus on the development of more selective and sustainable catalytic systems that can operate under milder conditions, reduce waste generation, and provide higher yields of the desired isomer. The exploration of novel multi-component reactions and the application of continuous flow chemistry are also promising avenues for advancing the synthesis of this compound and other valuable substituted pyridines.

References

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

-

SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

ResearchGate. Synthesis of this compound. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

Chemistry Notes. Chichibabin pyridine synthesis. [Link]

-

Wiley Online Library. Chichibabin Pyridine Synthesis. [Link]

-

ResearchGate. Chichibabin Pyridine Synthesis. [Link]

-

Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

Sources

- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Chichibabin Pyridine Synthesis [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

An In-depth Technical Guide to Key Chemical Intermediates

A Note on CAS Number 1462-84-6

Initial searches for CAS number 1462-84-6 identify the compound 2,3,6-Trimethylpyridine . However, a broader analysis of chemical databases and scientific literature in the context of drug development frequently associates related search queries with piperazine derivatives, which are of significant interest to researchers and scientists in the pharmaceutical field. This guide will therefore address both compounds to provide a comprehensive resource. The first section will detail the properties and known uses of this compound. The second, more extensive section, will focus on a prominent piperazine derivative, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which is a key intermediate in the synthesis of important pharmaceutical agents and aligns with the advanced technical nature of this guide.

Part 1: this compound (CAS: 1462-84-6)

Introduction

This compound, also known as 2,3,6-collidine, is a substituted pyridine derivative.[1][2] It is a colorless liquid and is found in low-temperature coal tar and coal soot.[3][4][5] While not as extensively documented in drug development literature as other compounds, its properties are of interest in various chemical synthesis applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1462-84-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C8H11N | [1][2][7][8] |

| Molecular Weight | 121.18 g/mol | [1][7][8] |

| Appearance | Colorless liquid | [3][4][5] |

| Density | 0.913 g/cm³ | [3][4][5] |

| Boiling Point | 180.91°C (estimate) | [7] |

| Melting Point | -56.98°C (estimate) | [7] |

| Solubility | Slightly soluble in water | [3][4][5] |

Reactivity and Safety

This compound is a basic compound and neutralizes acids in weakly exothermic reactions to form salts and water.[4][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][5] In combination with strong reducing agents such as hydrides, it may generate flammable hydrogen gas.[4]

Part 2: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2)

Executive Summary

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a pivotal intermediate in the synthesis of a class of triazole antifungal agents, including Itraconazole and Posaconazole.[9] These antifungal drugs are critical in treating deep fungal infections, particularly in immunocompromised patients.[10] The synthesis of this intermediate is a key focus for pharmaceutical development due to the therapeutic importance of the final active pharmaceutical ingredients (APIs).

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

| Property | Value | Source |

| CAS Number | 74852-61-2 | [9][11][12][13][14] |

| Molecular Formula | C17H19N3O3 | [9][11][13][15] |

| Molecular Weight | 313.35 g/mol | [9][11][16] |

| Appearance | Yellowish crystalline powder, White solid powder | [9][15] |

| Melting Point | 160-165°C, 189-190°C | [9][15] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[15] | [15] |

| Purity | ≥97%, 98% minimum | [13][15] |

| Storage | Store in a cool, dry place away from direct sunlight and moisture. Sealed in dry, room temperature. | [13][15] |

Synthesis and Mechanism of Formation

The synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a multi-step process that is crucial for the overall synthesis of the target antifungal drugs. One common synthetic route involves a three-step process.[10]

The general synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

A representative experimental protocol for the synthesis is as follows:

Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine

-

In a reaction flask under a dry nitrogen atmosphere, slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine over one hour.[10]

-

Reflux the reaction mixture for 12 hours.[10]

-

Distill off the excess HBr, which can be recycled.[10]

-

To the same flask, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.[10]

-

Heat the mixture at 120°C for 5 hours.[10]

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.[10]

-

After cooling to room temperature, wash the suspension twice with 100 ml of water.[10]

-

Adjust the pH to 12 with sodium hydroxide and wash with saturated salt water.[10]

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl.[10]

-

Distill off water and 1-butanol to obtain the HCl salt of 1-(4-methoxyphenyl)piperazine.[10]

-

Recrystallize the product from ethanol and dry under vacuum at 100°C.[10]

Step 2: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

-

The 1-(4-methoxyphenyl)piperazine intermediate is then reacted with p-chloronitrobenzene via an N-arylation reaction to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[10]

Step 3: Demethylation to the Final Intermediate

-

The synthesized 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is then demethylated to produce 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, another key antifungal intermediate.[10]

-

This can be achieved by refluxing with an excess of aqueous HBr for a prolonged period.[10]

Biological Significance and Applications

The primary application of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is as a precursor in the synthesis of triazole antifungal drugs.[9] The piperazine moiety is a common scaffold in many biologically active compounds. The broader class of piperazine derivatives has been investigated for a range of pharmacological activities, including effects on the central nervous system. For instance, some piperazine derivatives exhibit stimulant effects and interact with monoamine neurotransmitter systems by inhibiting reuptake and inducing release, a mechanism shared with amphetamines.[17] Additionally, certain piperazine derivatives act as nonselective serotonin receptor agonists.[17]

The metabolism of related methoxyphenylpiperazine compounds can occur via demethylation by cytochrome P450 enzymes, such as CYP2D6, to form the corresponding hydroxyphenylpiperazine derivative.[17]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Handle in a well-ventilated place.[16]

-

Wear suitable protective clothing, including gloves and eye/face protection.[16][18][19]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16][18][19]

-

Avoid contact with skin and eyes.[16]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[16]

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[16][19]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a doctor.[16][19]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[16][19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[16]

References

- Chemical Properties of Pyridine, 2,3,6-trimethyl- (CAS 1462-84-6).

- This compound CAS#: 1462-84-6. ChemicalBook.

- CAS 1462-84-6 this compound. Alfa Chemistry.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- This compound | 1462-84-6. ChemicalBook.

- Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.

- para-Methoxyphenylpiperazine. Wikipedia.

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem.

- 2,3,6-COLLIDINE. CAMEO Chemicals - NOAA.

- SDS of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, Safety Data Sheets, CAS 74852-61-2. chemBlink.

- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation.

- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook.

- 2,3,6-trimethyl pyridine, 1462-84-6. The Good Scents Company.

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited.

- 1-(2-Methoxyphenyl)piperazine HCl. AK Scientific, Inc.

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Sigma-Aldrich.

- 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS. MedChemExpress.

- 1462-84-6 | MFCD00044194 | this compound. A2B Chem.

- 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Darshan Healthcare pvt ltd.

- This compound | C8H11N | CID 15100. PubChem.

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. CAS Common Chemistry.

Sources

- 1. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]

- 2. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 1462-84-6 [chemicalbook.com]

- 5. 2,3,6-COLLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Pyridine, 2,3,6-trimethyl- (CAS 1462-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS#: 1462-84-6 [m.chemicalbook.com]

- 8. a2bchem.com [a2bchem.com]

- 9. darshanpharmaindia.in [darshanpharmaindia.in]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. SDS of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, Safety Data Sheets, CAS 74852-61-2 - chemBlink [chemblink.com]

- 13. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. jigspharma.com [jigspharma.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 18. aksci.com [aksci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

A Spectroscopic Guide to 2,3,6-Trimethylpyridine: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,6-trimethylpyridine, a substituted pyridine derivative of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reproducibility.

Introduction

This compound, also known as 2,3,6-collidine, is an aromatic heterocyclic organic compound with the chemical formula C₈H₁₁N.[1] Its structure, featuring a pyridine ring with three methyl group substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a building block in organic synthesis and as a ligand in coordination chemistry. This guide will delve into the key spectroscopic techniques used to characterize this compound, providing both the data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals.[3]

-

Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are performed to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[3]

Data Interpretation and Discussion

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The electronegativity of the nitrogen atom and the electronic effects of the methyl groups influence the chemical shifts of the ring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~7.3 | d | 1H | ~7.5 |

| H-5 | ~6.8 | d | 1H | ~7.5 |

| C2-CH₃ | ~2.5 | s | 3H | - |

| C6-CH₃ | ~2.5 | s | 3H | - |

| C3-CH₃ | ~2.3 | s | 3H | - |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.

The two aromatic protons, H-4 and H-5, appear as doublets due to coupling to each other. The methyl protons at positions 2, 6, and 3 each appear as singlets as they have no adjacent protons to couple with. The protons of the methyl groups at the alpha positions (C2 and C6) are expected to be slightly downfield compared to the methyl group at the beta position (C3) due to the proximity to the electron-withdrawing nitrogen atom.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

-

Instrumentation: The spectrum is acquired on an NMR spectrometer, often at a frequency of 75 MHz or higher.

-

Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Data Interpretation and Discussion

The ¹³C NMR spectrum of this compound will show distinct signals for the five aromatic carbons and the three methyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~156 |

| C-6 | ~156 |

| C-4 | ~137 |

| C-3 | ~130 |

| C-5 | ~120 |

| C2-CH₃ | ~24 |

| C6-CH₃ | ~24 |

| C3-CH₃ | ~18 |

Source: Approximate values based on spectral databases and theoretical predictions.[4]

The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded and appear furthest downfield. The quaternary carbons (C-2, C-3, and C-6) will generally have lower intensities compared to the protonated carbons (C-4 and C-5) in a standard proton-decoupled spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

For a liquid sample like this compound, the spectrum can be obtained using the following methods:

-

Neat Liquid (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5] The plates are pressed together to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or zinc selenide).[6] This technique is often preferred for its simplicity and minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean salt plates or ATR crystal is recorded.

-

Sample Spectrum: The sample is introduced, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[7]

Data Interpretation and Discussion

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic ring and methyl groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl (CH₃) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1465-1440 | C-H bend | Methyl (CH₃) |

| 1380-1370 | C-H bend | Methyl (CH₃) |

| 850-750 | C-H out-of-plane bend | Aromatic C-H |

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine ring are seen in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl groups and the out-of-plane bending of the aromatic C-H bonds provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[8] The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments and neutral radicals.[11]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation and Discussion

The mass spectrum of this compound provides its molecular weight and information about its structure from the fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound, which is 121.18 g/mol .[12][13] The presence of this peak confirms the molecular formula.

-

Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways. A common fragmentation for alkyl-substituted aromatic compounds is the loss of a hydrogen atom or a methyl group.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

The most abundant peak in the mass spectrum is often the molecular ion (m/z 121). A significant peak at m/z 120 corresponds to the loss of a hydrogen radical (H•). Another prominent fragment at m/z 106 results from the loss of a methyl radical (CH₃•). Further fragmentation can lead to the formation of the pyridinium-like ion at m/z 79.

Quantitative Data Summary

| m/z | Relative Intensity (%) | Proposed Fragment |

| 121 | 100 | [C₈H₁₁N]⁺• (Molecular Ion) |

| 120 | ~60 | [C₈H₁₀N]⁺ |

| 106 | ~15 | [C₇H₈N]⁺ |

| 79 | ~30 | [C₆H₅N]⁺• |

| 77 | ~10 | [C₆H₅]⁺ |

Source: Data compiled from the NIST WebBook.[12]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy precisely map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of the aromatic pyridine ring and methyl functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring accurate identification and characterization.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,6-Trimethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.... Retrieved from [Link]

-

Unknown. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0123695). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0327697). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. Retrieved from [Link]

Sources

- 1. This compound | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]